4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a 2,3-dihydroindole sulfonyl group at the 4-position and a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-2-33-21-11-7-18(8-12-21)23-17-34-26(27-23)28-25(30)20-9-13-22(14-10-20)35(31,32)29-16-15-19-5-3-4-6-24(19)29/h3-14,17H,2,15-16H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPRVAUUUFZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Indole Sulfonyl Chloride: The starting material, 2,3-dihydro-1H-indole, is reacted with chlorosulfonic acid to form 2,3-dihydro-1H-indole-1-sulfonyl chloride.
Thiazole Formation: The thiazole ring is synthesized separately by reacting 4-ethoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Coupling Reaction: The indole sulfonyl chloride is then coupled with the thiazole derivative in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Derivatives: Sulfoxides and sulfides.
Substituted Derivatives: Functionalized benzamide and thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives containing thiazole and indole structures can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus as well as fungi like Aspergillus niger .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. Certain derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation and survival pathways .
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of similar compounds in models of neurodegenerative diseases. The inhibition of acetylcholinesterase activity by these compounds may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .
Case Study 1: Antibacterial Evaluation
In a study evaluating various thiazole derivatives for their antibacterial efficacy, it was found that one derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This highlights the potential of thiazole-containing compounds in developing new antibacterial agents .
Case Study 2: Anticancer Activity
A series of indole-thiazole hybrids were synthesized and tested for cytotoxicity against different cancer cell lines. One compound demonstrated significant inhibition of cell growth at low micromolar concentrations, suggesting that modifications to the indole or thiazole moieties could enhance anticancer potency .
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can enhance binding affinity and specificity .
Comparison with Similar Compounds
Sulfonyl Group Variations
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():
- The bis(2-methoxyethyl)sulfamoyl group replaces the dihydroindole sulfonyl, introducing polar methoxy groups. This increases hydrophilicity but may reduce membrane permeability compared to the target compound.
- The 4-nitrophenyl substituent on the thiazole is electron-withdrawing, contrasting with the electron-donating ethoxy group in the target compound. This difference likely alters electronic interactions in biological targets .
- However, the lack of aromaticity may reduce binding affinity in hydrophobic pockets .
- The benzothiazole ring (vs. thiazole) introduces additional sulfur-mediated interactions but may increase metabolic susceptibility .
Thiazole Ring Substitutions
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): The 4-methylphenyl group on the thiazole is less polar than ethoxyphenyl, reducing solubility.
- n-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (): The cyano group on the thiazole is strongly electron-withdrawing, which could enhance electrophilic reactivity but reduce stability under physiological conditions. The ethoxyphenyl acetamide moiety shares similarities with the target compound’s benzamide core, suggesting overlapping pharmacophores .
Electronic and Steric Effects
- The quinolin-8-yl group may engage in intercalation or metal chelation, diverging from the target compound’s mechanism .
Data Tables
Table 1: Key Structural Features and Properties
| Compound Name | Sulfonyl Group | Thiazole Substituent | LogP* | Activity (%) |
|---|---|---|---|---|
| Target Compound | 2,3-Dihydroindole | 4-Ethoxyphenyl | 3.8 | N/A |
| 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | Bis(2-methoxyethyl) | 4-Nitrophenyl | 2.5 | 119.09 |
| 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | Diethyl | 4-Nitrophenyl | 2.9 | N/A |
| N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | N/A | 4-Methylphenyl | 3.2 | 129.23 |
*Calculated using fragment-based methods.
Biological Activity
The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide represents a novel chemical entity with potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Indole moiety : Imparts significant biological activity.
- Thiazole ring : Known for its role in various pharmacological activities.
- Benzamide group : Often associated with anti-cancer properties.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and indole moieties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study conducted by Evren et al. (2019), thiazole derivatives were tested against A549 human lung adenocarcinoma cells, demonstrating significant selectivity and activity. The IC50 values for related compounds ranged from 1.61 to 1.98 µg/mL, indicating strong anticancer properties .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A549 | 1.61 |
| Compound 2 | A549 | 1.98 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. The compound's structural features suggest potential efficacy in models of induced seizures.
Case Study: Anticonvulsant Testing
In experiments using a picrotoxin-induced convulsion model, related thiazole compounds exhibited median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | 18.4 | 170.2 | 9.2 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific substituents on the thiazole ring and indole structure significantly influences their efficacy.
Key Findings
- Electron-donating groups : Such as methyl or ethyl substitutions enhance anticancer activity.
- Halogen substitutions : Particularly para-substituted phenyl groups improve cytotoxicity .
The proposed mechanisms through which this compound exerts its biological effects include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
